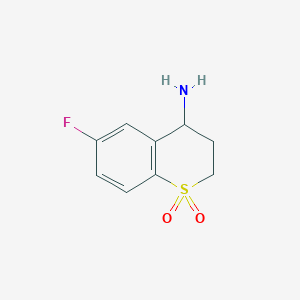
4-Amino-6-fluorothiochromane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-fluorothiochromane 1,1-dioxide is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and fluorine substituents on the thiochromane ring imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluorothiochromane 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of anhydrous methanol and dry hydrogen chloride gas can be employed in the addition reaction step .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process. The goal is to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-fluorothiochromane 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and nitrosyl acetate, as well as reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can lead to the formation of various substituted thiochromane derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-Amino-6-fluorothiochromane 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections and other diseases.
Industry: The compound can be used in the development of new polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 4-Amino-6-fluorothiochromane 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact pathways involved depend on the specific application and the target enzyme or protein .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-6-fluorothiochromane 1,1-dioxide include other thiochromane derivatives with different substituents, such as:
- 4-Amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
- 4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxides
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of amino and fluorine substituents on the thiochromane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10FNO2S |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C9H10FNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2 |
InChI Key |
HYHVAEXXWQPWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


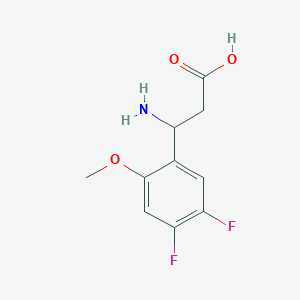

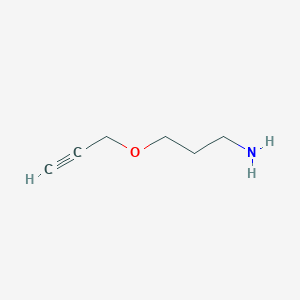
![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)
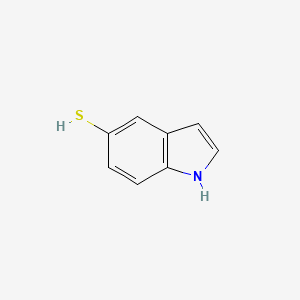
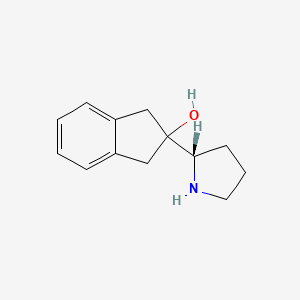
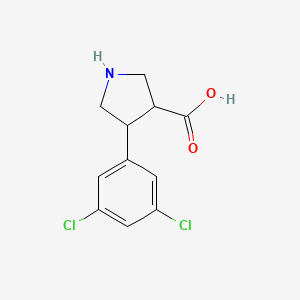

![tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B13556148.png)


![rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylicacid,trans](/img/structure/B13556157.png)


